Cas no 193887-44-4 (Fmoc-β-HoLeu-OH)

Fmoc-β-HoLeu-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The β-hydroxy leucine (β-HoLeu) moiety introduces a hydroxyl group at the β-position, offering enhanced structural diversity and potential for post-synthetic modifications. This compound is particularly valuable in the synthesis of complex peptides, where side-chain functionality and stereochemical control are critical. Its high purity and stability under SPPS conditions make it a reliable building block for researchers in peptide chemistry and drug development. Proper handling under anhydrous conditions is recommended to preserve reactivity.
Fmoc-β-HoLeu-OH structure
Fmoc-β-HoLeu-OH structure
商品名:Fmoc-β-HoLeu-OH
CAS番号:193887-44-4
MF:C22H25NO4
メガワット:367.4382
MDL:MFCD01863059
CID:139445
PubChem ID:57651138

Fmoc-β-HoLeu-OH 化学的及び物理的性質

名前と識別子

    • Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (3S)-
    • N-Fmoc-L-beta-homoleucine
    • Fmoc-L-β-homoleucine
    • FMOC-BETA-HOLEU-OH
    • Fmoc-L-beta-HLeu-OH
    • Fmoc-L-beta-homoleucine
    • FMOC-L-ß-HOMOLEUCINE
    • Fmoc-β-HoLeu-OH
    • Fmoc-β-Homo-Leu-OH
    • Fmoc-β-HomoLeu-OH
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
    • Furan
    • Fmoc-b-HoLeu-OH
    • FMOC-LEU-(C*CH2)OH
    • Fmoc-L-β-Homo-Leu-OH
    • FMOC-BETA-HOMOLEU-OH
    • Fmoc-L-beta-Homo-Leu
    • Fmoc-L-
    • A-Homo-Leu-OH
    • (S)-3-(Fmoc-amino)-5-methylhexanoic acid
    • Fmoc--HoLeu-OH Fmoc--homoleucine
    • (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
    • Fmoc-?-HoLeu-OH
    • Fmoc-beta-Homo-Leu-OH
    • FCH4058290
    • FL72
    • A813671
    • A-HoLeu-OH
    • Fmoc-beta-Homoleu-OH, >=96.0%
    • F1268
    • Fmoc-
    • Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-,(3S)-
    • F12326
    • 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOICACID
    • 193887-44-4
    • (3S)-3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-METHYLHEXANOIC ACID
    • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
    • A-homoleucine
    • MFCD01863059
    • [(9H-Fluoren-9-ylmethoxy)carbonyl]-L-fA-homoleucine
    • AKOS015900953
    • CS-W011805
    • HY-W011089
    • DTXSID90375815
    • SCHEMBL119197
    • Fmoc-Leu-(C#CH2)OH
    • AC-22079
    • S-193887-44-4
    • EN300-755412
    • AS-57913
    • DB-038333
    • A-Homoleu-OH
    • MDL: MFCD01863059
    • インチ: 1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
    • InChIKey: YLVSABQQLLRFIJ-HNNXBMFYSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 367.178358g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.3
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 367.178358g/mol
  • 単一同位体質量: 367.178358g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 27
  • 複雑さ: 498
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 572.1±33.0 °C at 760 mmHg
  • フラッシュポイント: 299.8±25.4 °C
  • ようかいど: Insuluble (3.0E-3 g/L) (25 ºC),
  • PSA: 75.63000
  • LogP: 4.80540
  • ようかいせい: 未確定

Fmoc-β-HoLeu-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB165836-1 g
Fmoc-L-beta-homoleucine; .
193887-44-4
1g
€247.30 2023-06-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WZ426-50mg
Fmoc-β-HoLeu-OH
193887-44-4 98+%
50mg
¥79.6 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WZ426-50mg
Fmoc-β-HoLeu-OH
193887-44-4 98+%
50mg
¥108.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F23470-250mg
Fmoc-β-HoLeu-OH
193887-44-4 96%
250mg
¥108.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F23470-5g
Fmoc-β-HoLeu-OH
193887-44-4 96%
5g
¥1457.0 2023-09-07
TRC
F604305-50mg
Fmoc-l-β-homoleucine
193887-44-4
50mg
$98.00 2023-05-18
abcr
AB165836-5 g
Fmoc-L-beta-homoleucine; .
193887-44-4
5g
€604.90 2023-06-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032200-5g
Fmoc-β-HoLeu-OH
193887-44-4 96%
5g
¥2180 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1268-250MG
[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-β-homoleucine
193887-44-4 >96.0%(T)(HPLC)
250mg
¥120.00 2023-09-08
Chemenu
CM220065-5g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
193887-44-4 95%
5g
$547 2021-06-09

Fmoc-β-HoLeu-OH 合成方法

Fmoc-β-HoLeu-OH 関連文献

Fmoc-β-HoLeu-OHに関する追加情報

Fmoc-β-HoLeu-OH: A Comprehensive Overview

Fmoc-β-HoLeu-OH, also known by its CAS number 193887-44-4, is a compound of significant interest in the fields of organic chemistry and peptide synthesis. This compound is a derivative of β-homoleucine, which itself is a non-natural amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis to temporarily block the amine functionality of amino acids, facilitating controlled assembly of peptide chains. The hydroxyl group (-OH) at the terminal position further adds to its versatility, making it a valuable reagent in various chemical and biochemical applications.

Recent studies have highlighted the potential of Fmoc-β-HoLeu-OH in the development of novel therapeutic agents. Researchers have explored its role in peptide-based drug delivery systems, where its unique structure allows for enhanced stability and bioavailability. The β-homoleucine moiety, with its branched alkyl chain, contributes to hydrophobic interactions, which are crucial for membrane permeability and drug targeting. Furthermore, the Fmoc group's photolytic cleavage properties have been leveraged in light-responsive drug delivery systems, offering precise temporal control over drug release.

The synthesis of Fmoc-β-HoLeu-OH involves a multi-step process that begins with the preparation of β-homoleucine. This amino acid is then subjected to Fmoc protection via nucleophilic acyl substitution using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction conditions are carefully optimized to ensure high yields and purity. The resulting compound is characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

In terms of biological activity, Fmoc-β-HoLeu-OH has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to inhibit specific proteases, which are key players in various pathological processes such as inflammation and cancer progression. The compound's selectivity towards certain proteases makes it a potential lead candidate for drug development programs targeting these enzymes.

The application of Fmoc-β-HoLeu-OH extends beyond traditional pharmaceuticals into the realm of biotechnology. It has been utilized as a building block in the construction of bioactive peptides with tailored functionalities. For instance, researchers have incorporated this compound into peptide libraries for high-throughput screening, enabling the discovery of novel bioactive sequences with potential therapeutic applications.

From an environmental perspective, the synthesis and handling of Fmoc-β-HoLeu-OH are conducted under strict safety protocols to minimize ecological impact. The use of sustainable reagents and energy-efficient reaction conditions aligns with current green chemistry initiatives, ensuring that the production process is both efficient and environmentally friendly.

In conclusion, Fmoc-β-HoLeu-OH (CAS No: 193887-44-4) stands as a testament to the ingenuity of modern chemical synthesis and its applications in advancing biomedical research. Its unique properties make it an invaluable tool in peptide synthesis, drug discovery, and biotechnology, paving the way for innovative solutions in healthcare and beyond.

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